N-(1-benzylpiperidin-4-yl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide
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Overview
Description
N-(1-benzylpiperidin-4-yl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a quinazoline derivative, and a thiazole moiety, making it a molecule of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Quinazoline Derivative Synthesis: The quinazoline derivative is prepared by reacting anthranilic acid with suitable reagents to form the quinazoline core.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting α-haloketones with thiourea.
Coupling Reactions: The final compound is obtained by coupling the piperidine, quinazoline, and thiazole intermediates under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.
Pharmacology: Studying its effects on biological systems and potential therapeutic applications.
Chemical Biology: Investigating its interactions with biomolecules and cellular pathways.
Industrial Chemistry: Exploring its use in the synthesis of other complex molecules or as a catalyst in specific reactions.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpiperidin-4-yl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide analogs: Compounds with similar structures but slight modifications in functional groups.
Quinazoline derivatives: Compounds containing the quinazoline core, such as gefitinib and erlotinib.
Thiazole derivatives: Compounds with the thiazole ring, such as thiamine and ritonavir.
Uniqueness
This compound is unique due to its combination of a piperidine ring, a quinazoline derivative, and a thiazole moiety. This unique structure may confer specific biological activities and interactions that are not observed in other similar compounds.
Properties
Molecular Formula |
C25H26N6OS2 |
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Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C25H26N6OS2/c32-22(26-18-10-12-31(13-11-18)15-17-6-2-1-3-7-17)14-19-16-34-25(27-19)30-23-20-8-4-5-9-21(20)28-24(33)29-23/h1-9,16,18H,10-15H2,(H,26,32)(H2,27,28,29,30,33) |
InChI Key |
RVYICLORNLSJKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CSC(=N2)NC3=NC(=S)NC4=CC=CC=C43)CC5=CC=CC=C5 |
Origin of Product |
United States |
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